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Introduction
Parathyroid hormone (PTH) is a key regulator of calcium and phosphate homeostasis. The

intact hormone is an 84-amino acid polypeptide, PTH (1-84). In circulation, PTH is rapidly

cleaved into various fragments. The measurement of specific PTH fragments can provide

valuable insights into parathyroid gland function and bone metabolism, particularly in the

context of renal disease where fragment accumulation occurs. This document provides detailed

application notes and protocols for the radioimmunoassay (RIA) of the human mid-region PTH

fragment, pTH (44-68). This assay is crucial for studies focusing on the secretion and

metabolism of PTH.

Mid-region assays for PTH primarily recognize the intact hormone and fragments containing

the 44-68 amino acid sequence.[1] These assays are valuable for diagnosing primary and

secondary hyperparathyroidism.[2]

Principle of the Radioimmunoassay
The radioimmunoassay for pTH (44-68) is a competitive binding assay. In this assay, a fixed

amount of radiolabeled pTH (44-68) (the tracer) competes with the unlabeled pTH (44-68) in

the standards or samples for a limited number of binding sites on a specific anti-PTH (mid-

region) antibody. As the concentration of unlabeled pTH (44-68) in the sample increases, the

amount of tracer that can bind to the antibody decreases. The antibody-bound (B) and free (F)
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tracer are then separated, and the radioactivity of the bound fraction is measured. The

concentration of pTH (44-68) in the unknown samples is determined by comparing the results

to a standard curve generated with known concentrations of pTH (44-68).

An alternative format is the immunoradiometric assay (IRMA), a non-competitive "sandwich"

assay. In a two-step IRMA for intact PTH, a capture antibody (e.g., against the N-terminal

fragment) is immobilized on a solid phase, and a radiolabeled detection antibody specific for

the pTH (44-68) fragment is used for quantification.[3][4]
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Caption: Workflow of a competitive radioimmunoassay for pTH (44-68).
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Experimental Protocols
This section details the methodology for performing a radioimmunoassay for human pTH (44-

68).

Materials and Reagents
pTH (44-68) (human) standard: Lyophilized, for preparing standard curve.

Anti-PTH (mid-region) antibody: Specific for the 44-68 region of human PTH.

¹²⁵I-labeled Tyr⁴³-hPTH (44-68) or ¹²⁵I-hPTH (44-68) tracer: A tyrosine residue may be added

to the N-terminus of the peptide to facilitate radioiodination.[5]

Assay Buffer: e.g., 0.1 M sodium barbital buffer, pH 8.6, containing a protein stabilizer like

2% control guinea pig serum.

Separation Reagent: Dextran-coated charcoal for separating bound and free radioligand.

Patient Samples: Serum or EDTA plasma. Samples should be stored at -20°C or lower. Avoid

repeated freeze-thaw cycles.

Controls: Lyophilized human serum with known concentrations of pTH.

Gamma counter

Centrifuge

Vortex mixer

Precision pipettes and disposable tips

Reagent Preparation
pTH (44-68) Standards: Reconstitute the lyophilized standard with distilled or deionized

water to create a stock solution. Perform serial dilutions in the assay buffer to create a

standard curve ranging from approximately 1 pg/mL to 1500 pg/mL. Store reconstituted

standards at -20°C.
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Controls: Reconstitute with distilled or deionized water as per manufacturer instructions.

¹²⁵I-pTH (44-68) Tracer: The tracer is typically supplied ready to use. Store at 2-8°C.

Anti-PTH Antibody: Dilute the antibody to the working concentration specified by the supplier

using the assay buffer.

Wash Solution (for IRMA): If performing an IRMA, a wash concentrate (e.g., phosphate-

buffered saline with detergent) is diluted with distilled water.

Assay Procedure (Competitive RIA)
Label Tubes: Set up tubes in duplicate for total counts (TC), non-specific binding (NSB), zero

standard (B₀), standards, controls, and unknown samples.

Pipetting:

Add 200 µL of assay buffer to the NSB tubes.

Pipette 200 µL of each standard, control, and sample into the corresponding tubes.

Pipette 100 µL of the ¹²⁵I-pTH (44-68) tracer into all tubes.

Pipette 100 µL of the diluted anti-PTH antibody into all tubes except the TC and NSB

tubes.

Incubation: Gently vortex all tubes and incubate for 18-24 hours at room temperature (18-

28°C).[6]

Separation:

Add the separation reagent (e.g., dextran-coated charcoal) to all tubes except the TC

tubes.

Vortex and incubate for a specified time (e.g., 15 minutes) at 2-8°C to allow the free tracer

to adsorb to the charcoal.
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Centrifuge all tubes (except TC) at a specified speed (e.g., 3000 rpm) for a set duration to

pellet the charcoal with the bound free tracer.

Counting:

Immediately after centrifugation, decant the supernatant (containing the antibody-bound

tracer) into clean, labeled tubes.

Measure the radioactivity (counts per minute, CPM) of each tube for at least 1 minute in a

gamma counter.

Data Analysis
Calculate Average CPM: Determine the average CPM for each pair of duplicate tubes.

Calculate Percent Bound (%B/B₀): For each standard, control, and sample, calculate the

percentage of tracer bound relative to the zero standard using the following formula: %B/B₀ =

[(Sample CPM - NSB CPM) / (B₀ CPM - NSB CPM)] x 100

Construct Standard Curve: Plot the %B/B₀ for each standard on the y-axis against its

corresponding concentration on the x-axis using a log-logit or semi-log scale.

Determine Sample Concentrations: Interpolate the %B/B₀ for each unknown sample on the

standard curve to determine its pTH (44-68) concentration. Computer-assisted data

reduction using a 4-parameter logistic function curve fitting is recommended.[3]
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Caption: Logical workflow for radioimmunoassay data analysis.

Data Presentation
Table 1: Assay Performance Characteristics
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Parameter Typical Value

Sensitivity < 40 pg/mL[7]

Assay Range ~40 - 1800 pg/mL

Intra-assay Precision < 10%

Inter-assay Precision < 15%

Sample Type Serum, EDTA Plasma

Sample Volume 200 µL

Incubation Time 18-24 hours

Table 2: Cross-Reactivity of a Mid-Region Specific RIA
The specificity of a radioimmunoassay is determined by its ability to exclusively bind the target

analyte. Cross-reactivity with other PTH fragments is a critical performance parameter.

PTH Fragment Concentration Tested % Cross-Reactivity

hPTH (44-68) - 100

hPTH (1-84) - High

hPTH (53-84) - 100%[2]

hPTH (28-48) - Not Recognized[2]

hPTH (64-84) - Not Recognized[2]

hPTH (1-34) - Not Recognized[8]

Note: Cross-reactivity can vary significantly depending on the specific antibody used in the

assay.
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Problem Possible Cause(s) Solution(s)

Low Counts in All Tubes

- Pipetting error (tracer or

antibody) - Tracer has decayed

- Improper incubation

conditions

- Review pipetting technique -

Check expiration date of tracer

- Verify incubation time and

temperature

High Non-Specific Binding

(NSB)

- Ineffective separation of

bound/free tracer -

Contamination of reagents or

tubes - Degraded tracer

- Ensure proper mixing and

centrifugation during

separation step - Use clean

tubes and fresh reagents -

Check tracer quality

Poor Precision (High CV%

between duplicates)

- Inconsistent pipetting -

Improper mixing of reagents

- Use calibrated precision

pipettes - Ensure thorough

mixing of all reagents and

samples

Standard Curve is Flat or has a

Poor Shape

- Incorrect standard dilutions -

Degraded standards or tracer -

Incorrect antibody

concentration

- Prepare fresh standards

accurately - Check expiration

dates and storage conditions -

Verify antibody dilution

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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